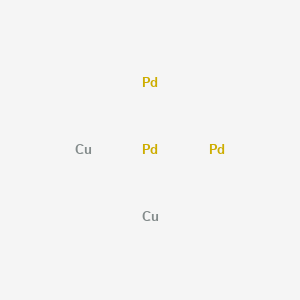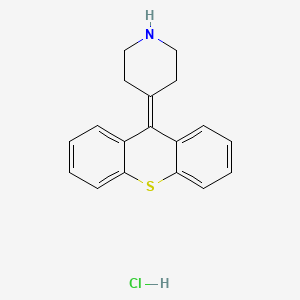
4-Thioxanthen-9-ylidenepiperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thioxanthen-9-ylidenepiperidine;hydrochloride is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are structurally related to phenothiazines and are known for their use as antipsychotic agents. This compound is characterized by its unique structure, which includes a thioxanthene core linked to a piperidine moiety. The hydrochloride form is often used to enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thioxanthen-9-ylidenepiperidine;hydrochloride typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur.
Attachment of Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thioxanthene core.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.
Reduction: Reduction reactions can occur at the carbonyl groups, if present, in the structure.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Thioxanthen-9-ylidenepiperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thioxanthene derivatives.
Biology: The compound is studied for its potential biological activities, including antipsychotic and antimicrobial properties.
Medicine: It is investigated for its therapeutic potential in treating psychiatric disorders such as schizophrenia.
Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Thioxanthen-9-ylidenepiperidine;hydrochloride involves its interaction with dopamine receptors in the brain. As a dopamine-2 receptor antagonist, it suppresses the effects of dopamine, which is a neurotransmitter involved in mood regulation and psychotic symptoms. This interaction helps alleviate symptoms of schizophrenia and other psychiatric disorders.
Comparison with Similar Compounds
Thiothixene: Another thioxanthene derivative used as an antipsychotic agent.
Chlorpromazine: A phenothiazine derivative with similar antipsychotic properties.
Haloperidol: A butyrophenone derivative used to treat schizophrenia.
Comparison: 4-Thioxanthen-9-ylidenepiperidine;hydrochloride is unique due to its specific structure, which provides a different pharmacokinetic profile and receptor binding affinity compared to other antipsychotic agents. Its thioxanthene core offers distinct advantages in terms of potency and side effect profile.
Properties
CAS No. |
138248-27-8 |
|---|---|
Molecular Formula |
C18H18ClNS |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
4-thioxanthen-9-ylidenepiperidine;hydrochloride |
InChI |
InChI=1S/C18H17NS.ClH/c1-3-7-16-14(5-1)18(13-9-11-19-12-10-13)15-6-2-4-8-17(15)20-16;/h1-8,19H,9-12H2;1H |
InChI Key |
LIYRMLRUHUDTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=C2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



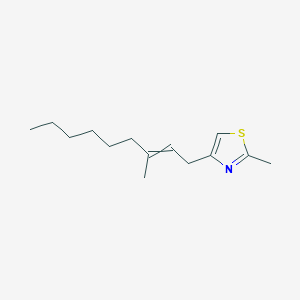
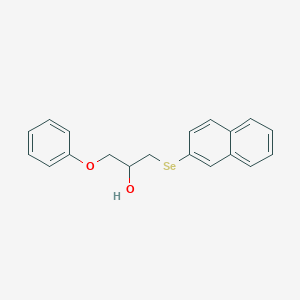
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

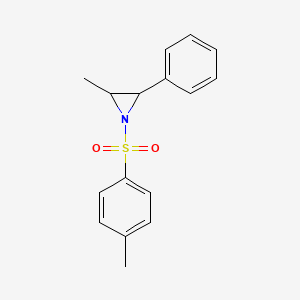
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
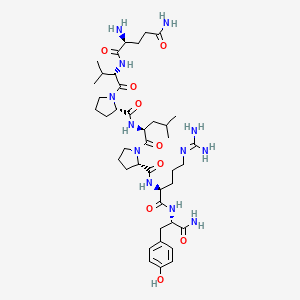
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
